

Thermal Properties of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

Cat. No.: B3060844

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the thermal properties of the compound **4-(2-(2-Ethoxyethoxy)ethoxy)aniline**. As a substance of interest in various research and development applications, a thorough understanding of its thermal behavior is crucial for predicting its stability, processing, and potential applications.

While direct experimental data for **4-(2-(2-Ethoxyethoxy)ethoxy)aniline** is not readily available in published literature, this guide provides valuable context by presenting the thermal properties of structurally analogous compounds. Furthermore, it details the standard experimental protocols that are essential for determining these properties, offering a framework for researchers to conduct their own analyses.

Thermal Data of Structurally Similar Compounds

To provide an informed estimation of the thermal properties of **4-(2-(2-Ethoxyethoxy)ethoxy)aniline**, the following table summarizes the available data for compounds with similar structural motifs, such as aniline derivatives and molecules containing ethoxy groups. This comparative data can serve as a useful reference point for researchers.

Compound Name	Structure	Melting Point (°C)	Boiling Point (°C)
4-Ethoxyaniline	<chem>C2H5OC6H4NH2</chem>	2-5[1][2]	250[1][2]
4-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]aniline	<chem>C16H20N2O4</chem>	64-65	Not Available
2-(2-Ethoxyethoxy)ethanol	<chem>C6H14O3</chem>	-76	196-202
4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}aniline	<chem>C13H21NO4</chem>	Liquid at RT	Not Available

Note: "RT" refers to room temperature.

Experimental Protocols for Thermal Analysis

The determination of the thermal properties of a compound like **4-(2-(2-Ethoxyethoxy)ethoxy)aniline** involves standardized analytical techniques. The following sections detail the methodologies for key experiments.

Melting Point Determination

The melting point is a fundamental physical property that indicates the temperature at which a substance transitions from a solid to a liquid state. A sharp melting point range is often indicative of high purity.[3]

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[1]
- **Apparatus:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in a heating bath (e.g., an oil bath or a metal block apparatus like a Mel-Temp).[1][3]

- Heating: The heating medium is stirred continuously to ensure a uniform temperature distribution.[1] The temperature is raised rapidly to approximately 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[3]
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2]

Methodology: Thiele Tube or Aluminum Block Method

- Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube or fusion tube.[4]
- Capillary Inversion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[4]
- Heating Assembly: The fusion tube, along with a thermometer, is placed in a Thiele tube containing a high-boiling point oil or an aluminum block for heating.[4]
- Heating and Observation: The apparatus is heated slowly and uniformly.[4] As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[4]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting point and to quantify the enthalpy of these transitions.[5]

Generalized Protocol:

- **Sample and Reference Preparation:** A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 10°C/min). The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.
- **Data Acquisition:** The instrument heats the sample and reference, and the differential heat flow is recorded as a function of temperature.
- **Data Analysis:** The resulting thermogram shows peaks corresponding to thermal events. An endothermic peak typically represents melting, and the peak onset or peak maximum can be taken as the melting temperature. The area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

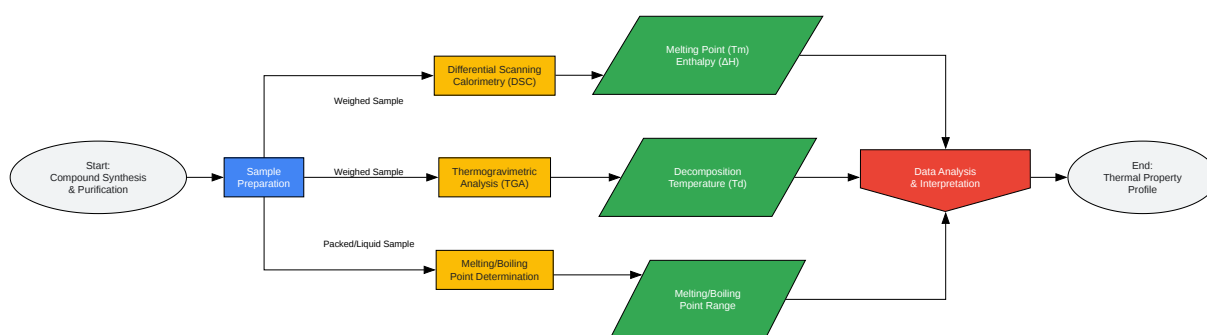
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperature of materials.^[6]

Generalized Protocol:

- **Sample Preparation:** A small amount of the sample is placed in a tared TGA sample pan.
- **Instrument Setup:** The pan is placed on a sensitive microbalance within a furnace. The desired atmosphere (e.g., nitrogen or air) and a linear heating program (e.g., a ramp of 10°C/min to a final temperature) are set.^[7]
- **Data Acquisition:** The mass of the sample is continuously monitored as the temperature increases.^[8]
- **Data Analysis:** The TGA curve plots the percentage of initial mass versus temperature. The decomposition temperature is often reported as the onset temperature of mass loss or the temperature at which the rate of mass loss is at its maximum (determined from the first derivative of the TGA curve).^[7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the thermal analysis of an organic compound like **4-(2-(2-Ethoxyethoxy)ethoxy)aniline**.



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